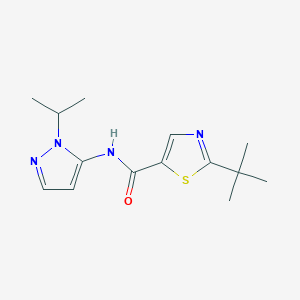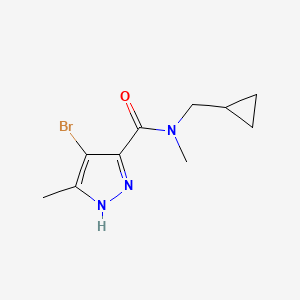
4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide, also known as BAY 41-8543, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the treatment of various diseases.
Scientific Research Applications
4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide 41-8543 has been extensively studied for its potential use in the treatment of various diseases, including Alzheimer's disease, multiple sclerosis, and stroke. The compound has been shown to have neuroprotective effects and can reduce the damage caused by ischemia-reperfusion injury. Additionally, 4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide 41-8543 has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Mechanism of Action
4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide 41-8543 works by activating the soluble guanylyl cyclase (sGC) enzyme, which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). This increase in cGMP levels can lead to vasodilation, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects:
4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide 41-8543 has been shown to have several biochemical and physiological effects. The compound can increase the production of nitric oxide, which leads to vasodilation and improved blood flow. Additionally, 4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide 41-8543 can reduce the production of reactive oxygen species, which can cause cellular damage. The compound has also been found to have anti-inflammatory effects, which can reduce tissue damage and improve recovery after injury.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide 41-8543 in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one limitation of using 4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide 41-8543 is its relatively high cost, which may limit its use in large-scale experiments.
Future Directions
Several future directions for research related to 4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide 41-8543 include exploring its potential use in the treatment of other neurological and inflammatory diseases, investigating its potential as a neuroprotective agent in traumatic brain injury, and developing more cost-effective synthesis methods for the compound. Additionally, further research is needed to fully understand the long-term effects of 4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide 41-8543 and its potential interactions with other drugs.
Conclusion:
4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide 41-8543 is a chemical compound that has shown promise in the treatment of various diseases due to its neuroprotective and anti-inflammatory effects. The compound's mechanism of action is well understood, and it has been extensively studied in lab experiments. While there are limitations to its use, such as its relatively high cost, further research is needed to fully explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide 41-8543 involves the reaction of 4-bromo-1H-pyrazole-3-carboxylic acid with cyclopropylmethylamine and N,N-dimethylformamide dimethyl acetal. The resulting product is then purified through recrystallization to obtain 4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide 41-8543 in its pure form.
properties
IUPAC Name |
4-bromo-N-(cyclopropylmethyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c1-6-8(11)9(13-12-6)10(15)14(2)5-7-3-4-7/h7H,3-5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKACAQBDGWGLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)N(C)CC2CC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

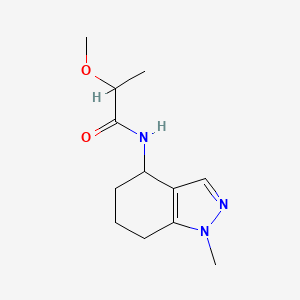
![3-[(2-methylpyrimidin-4-yl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B7530642.png)

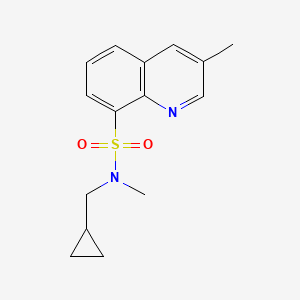
![6-cyclopropyl-N,1-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7530661.png)
![N-[2-(4-chlorophenyl)sulfonylethyl]pyrrolidine-1-carboxamide](/img/structure/B7530662.png)
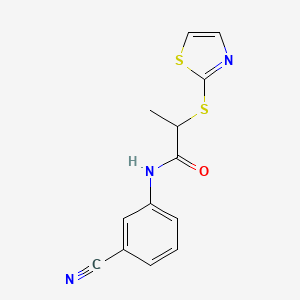
![N-[1-(2-methylphenyl)propan-2-yl]benzenesulfonamide](/img/structure/B7530669.png)
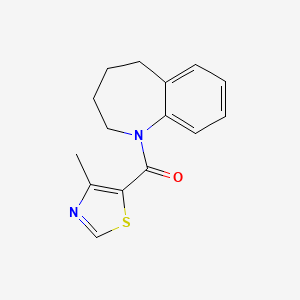
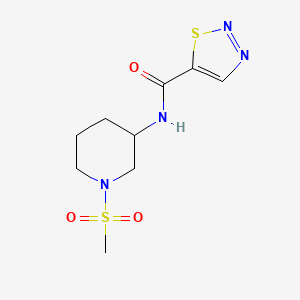
![N-[2-(dimethylamino)pyridin-3-yl]-2-methoxypropanamide](/img/structure/B7530689.png)
![N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethyl]furan-3-carboxamide](/img/structure/B7530692.png)

